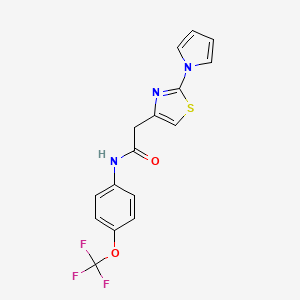
6-Chloro-8-(trifluoromethyl)chroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-8-(trifluoromethyl)chroman-4-one, also known as 6-CFMC, is a potent fluorinated chromone compound that has recently been studied for its potential applications in various fields of science. 6-CFMC is a relatively new compound, having only been synthesized in 2019, and has already shown promising results in a variety of scientific experiments.
Applications De Recherche Scientifique
Scientific Research Applications of 6-Chloro-8-(trifluoromethyl)chroman-4-one
Synthesis and Structural Exploration :
- Sosnovskikh et al. (2003) demonstrated the use of 6-Chloro-8-(trifluoromethyl)chroman-4-one in the regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones. This process yields fluorinated analogs of natural 2,2-dimethylchroman-4-ones and chromenes, highlighting its role in creating structurally diverse fluorinated compounds with potential applications in various fields, including medicinal chemistry (Sosnovskikh et al., 2003).
Applications in Heterocyclic Chemistry :
- A study by Emami and Ghanbarimasir (2015) noted that chroman-4-one derivatives, including those similar to 6-Chloro-8-(trifluoromethyl)chroman-4-one, are significant in heterocyclic chemistry and drug discovery. These compounds serve as important intermediates and building blocks in organic synthesis and drug design, indicating the chemical’s importance in the synthesis of new medicinal compounds (Emami & Ghanbarimasir, 2015).
Chromone Scaffolds in Drug Discovery :
- Research by Dahlén et al. (2006) described the synthesis of 2,3,6,8-tetrasubstituted chromone scaffolds, involving derivatives of 6-Chloro-8-(trifluoromethyl)chroman-4-one. These chromones are noted for their biological activities and potential use in drug discovery, highlighting the significance of this chemical in creating pharmacologically active compounds (Dahlén et al., 2006).
References
- Sosnovskikh, V., Usachev, B., Sevenard, D., & Röschenthaler, G. (2003). The Journal of Organic Chemistry.
- Emami, S., & Ghanbarimasir, Z. (2015). European Journal of Medicinal Chemistry.
- Dahlén, K., Wallén, E. A. A., Grøtli, M., & Luthman, K. (2006). The Journal of Organic Chemistry.
Propriétés
IUPAC Name |
6-chloro-8-(trifluoromethyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-5-3-6-8(15)1-2-16-9(6)7(4-5)10(12,13)14/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJYQBCKGZGACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide](/img/structure/B2678855.png)
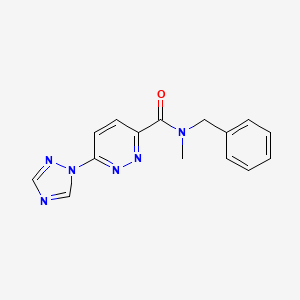

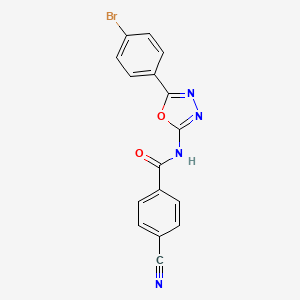

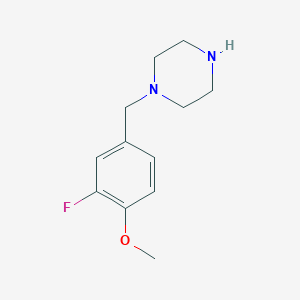
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2678866.png)
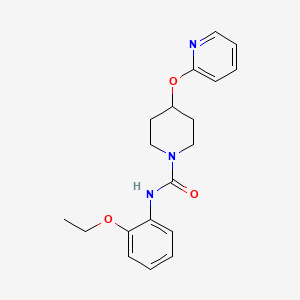
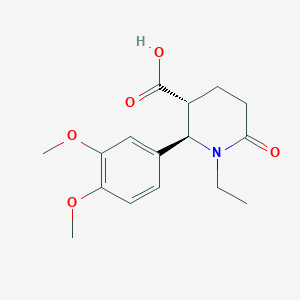
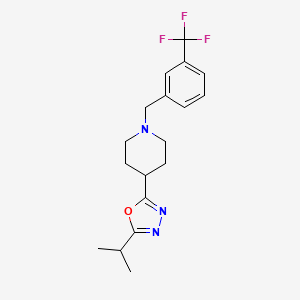

![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2678876.png)
![N-(2,4-dimethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2678877.png)
